4-Propoxycinnamic acid

Description

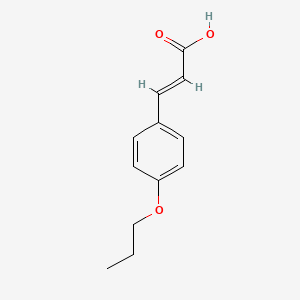

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-propoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYNDSOJMSGRQV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69033-81-4 | |

| Record name | 4-Propoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Propoxycinnamic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 4-Propoxycinnamic acid. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.

Chemical Structure and Properties

This compound, also known as (E)-3-(4-propoxyphenyl)acrylic acid, is a derivative of cinnamic acid characterized by a propoxy group at the para position of the phenyl ring. Its chemical structure is depicted below.

Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(4-propoxyphenyl)acrylic acid | [1] |

| CAS Number | 69033-81-4 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 168 °C | |

| Boiling Point | 364.8 °C at 760 mmHg | [1] |

| Density | 1.132 g/cm³ | [1] |

| SMILES | CCCOC1=CC=C(C=C1)C=CC(=O)O | [1] |

| InChI | InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | [1] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~7.70 | d, J ≈ 16 Hz | 1H | Ar-CH= |

| ~7.50 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to acrylic acid) |

| ~6.90 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to propoxy) |

| ~6.30 | d, J ≈ 16 Hz | 1H | =CH-COOH |

| ~3.95 | t, J ≈ 6.5 Hz | 2H | -O-CH₂- |

| ~1.80 | sextet, J ≈ 7.0 Hz | 2H | -CH₂-CH₃ |

| ~1.05 | t, J ≈ 7.5 Hz | 3H | -CH₃ |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~172.0 | -COOH |

| ~161.0 | Ar-C-O |

| ~146.0 | Ar-CH= |

| ~130.0 | Ar-C (ortho to acrylic acid) |

| ~127.0 | Ar-C-C= |

| ~115.0 | =CH-COOH |

| ~114.5 | Ar-C (ortho to propoxy) |

| ~70.0 | -O-CH₂- |

| ~22.5 | -CH₂-CH₃ |

| ~10.5 | -CH₃ |

Predicted Key IR Absorptions (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic acid |

| ~3050 | C-H stretch | Aromatic/Vinyl |

| 2850-2960 | C-H stretch | Alkyl |

| ~1680 | C=O stretch | Carboxylic acid |

| ~1630 | C=C stretch | Alkene |

| ~1600, ~1510 | C=C stretch | Aromatic ring |

| ~1250, ~1040 | C-O stretch | Ether |

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 206 | [M]⁺ |

| 163 | [M - C₃H₇]⁺ |

| 147 | [M - C₃H₇O]⁺ |

| 135 | [M - COOH - C₂H₄]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via the Williamson ether synthesis followed by hydrolysis. This protocol is adapted from the synthesis of a structurally similar compound, (2E)-3-(4-isopropoxyphenyl)acrylic acid.

Workflow for the Synthesis of this compound

A schematic of the proposed synthesis workflow.

Detailed Protocol:

-

Ether Synthesis: To a solution of methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (1 equivalent) in dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, ~2.5 equivalents) and 1-iodopropane (~2.5 equivalents).

-

Stir the reaction mixture at 60 °C for approximately 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and partition it between diethyl ether and water.

-

Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl (2E)-3-(4-propoxyphenyl)prop-2-enoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (B78521) (NaOH, e.g., 2 M).

-

Stir the mixture at room temperature overnight or gently reflux until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture and acidify it with a dilute solution of hydrochloric acid (HCl, e.g., 1 M) until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound in human cells are limited. However, research on its derivatives and other closely related cinnamic acid compounds provides insights into its potential biological activities.

Anti-malarial Activity

Derivatives of this compound have been investigated as potential anti-malarial agents. Specifically, N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides have shown promising activity against Plasmodium falciparum. One derivative exhibited an IC₅₀ value of 120 nM. While the exact mechanism for this class of compounds is not fully elucidated, other anti-malarial drugs containing a quinoline (B57606) core, which share some structural similarities, are known to interfere with heme detoxification in the parasite's digestive vacuole. It is hypothesized that these cinnamic acid derivatives might also disrupt essential processes within the parasite.

Hypothesized Anti-malarial Mechanism

A potential mechanism of anti-malarial action.

Potential Enzyme Inhibition

Cinnamic acid and its derivatives are known to inhibit various enzymes. For instance, some derivatives have been shown to be inhibitors of tyrosinase and polyphenol oxidase, enzymes involved in melanin (B1238610) synthesis and enzymatic browning, respectively. It is plausible that this compound could also exhibit inhibitory activity against these or other enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. However, specific studies on this compound are required to confirm these potential activities.

Conclusion

This compound is a readily synthesizable molecule with interesting potential for further investigation, particularly in the field of anti-malarial drug discovery. While detailed biological characterization is still needed, the information compiled in this guide provides a solid foundation for researchers to build upon. Future work should focus on obtaining comprehensive experimental spectroscopic data, exploring its efficacy in various biological assays, and elucidating its precise mechanisms of action.

References

An In-depth Technical Guide to (E)-3-(4-propoxyphenyl)acrylic acid

This technical guide provides a comprehensive overview of (E)-3-(4-propoxyphenyl)acrylic acid, including its chemical identity, physicochemical properties, synthesis, and putative biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: (2E)-3-(4-propoxyphenyl)prop-2-enoic acid

(E)-3-(4-propoxyphenyl)acrylic acid is a derivative of cinnamic acid characterized by a propoxy group at the para position of the phenyl ring. The "(E)" designation indicates the trans configuration of the double bond in the acrylic acid moiety.

Synonyms:

-

4-Propoxycinnamic acid

-

(E)-4-Propoxycinnamic acid

-

3-(4-Propoxyphenyl)acrylic acid

Physicochemical Properties

The following table summarizes the key physicochemical properties of (E)-3-(4-propoxyphenyl)acrylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | N/A |

| Molecular Weight | 206.24 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 168-171 °C | N/A |

| Boiling Point | 364.8 ± 17.0 °C (Predicted) | N/A |

| pKa | 4.60 ± 0.10 (Predicted) | N/A |

| Solubility | Soluble in methanol, ethanol (B145695), and DMSO. Poorly soluble in water. | N/A |

Synthesis

The primary synthetic route to (E)-3-(4-propoxyphenyl)acrylic acid is the Knoevenagel condensation reaction between 4-propoxybenzaldehyde (B1265824) and malonic acid. This reaction is typically catalyzed by a base, such as piperidine (B6355638) or pyridine (B92270).

Experimental Protocol: Knoevenagel Condensation

Materials:

-

4-Propoxybenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as catalyst)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of pyridine.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it into an excess of cold 10% hydrochloric acid. This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining pyridine and piperidine salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure (E)-3-(4-propoxyphenyl)acrylic acid.

-

Dry the purified product under vacuum.

Logical Workflow for Synthesis:

An In-depth Technical Guide to 4-Propoxycinnamic Acid (CAS: 69033-81-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxycinnamic acid, with the CAS number 69033-81-4, is a derivative of cinnamic acid, a naturally occurring aromatic organic acid. Cinnamic acid and its derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and tunable physicochemical properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis, and known biological activities, with a focus on its potential in drug development.

Physicochemical Properties

This compound is a solid at room temperature. The propoxy substitution on the phenyl ring influences its solubility and other physical characteristics, distinguishing it from other cinnamic acid derivatives.

| Property | Value | Source(s) |

| CAS Number | 69033-81-4 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [] |

| Molecular Weight | 206.24 g/mol | [] |

| Boiling Point | 364.8 °C at 760 mmHg | [] |

| Density | 1.132 g/cm³ | [] |

| Melting Point | Approximately 168 °C | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ethyl acetate. | |

| IUPAC Name | (2E)-3-(4-propoxyphenyl)prop-2-enoic acid | |

| SMILES | CCCOC1=CC=C(C=C1)C=CC(=O)O | [] |

| InChI Key | WTYNDSOJMSGRQV-VMPITWQZSA-N | [] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectra of similar cinnamic acid derivatives, such as 4-methoxycinnamic acid, the following characteristic spectral features can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and propoxy protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 12.5 | Singlet | 1H | Carboxylic acid (-COOH) |

| ~ 7.7 | Doublet | 1H | Vinylic proton (-CH=) |

| ~ 7.5 | Doublet | 2H | Aromatic protons (ortho to -CH=CHCOOH) |

| ~ 6.9 | Doublet | 2H | Aromatic protons (ortho to -OPr) |

| ~ 6.3 | Doublet | 1H | Vinylic proton (=CH-) |

| ~ 3.9 | Triplet | 2H | Methylene protons (-OCH₂-) |

| ~ 1.8 | Sextet | 2H | Methylene protons (-CH₂CH₃) |

| ~ 1.0 | Triplet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 172 | Carboxylic acid carbon (C=O) |

| ~ 161 | Aromatic carbon attached to oxygen (-C-OPr) |

| ~ 145 | Vinylic carbon (-CH=) |

| ~ 130 | Aromatic carbons (ortho to -CH=CHCOOH) |

| ~ 127 | Aromatic carbon attached to the vinylic group |

| ~ 115 | Aromatic carbons (ortho to -OPr) |

| ~ 115 | Vinylic carbon (=CH-) |

| ~ 70 | Methylene carbon (-OCH₂-) |

| ~ 22 | Methylene carbon (-CH₂CH₃) |

| ~ 10 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~ 3050 | C-H stretch (aromatic and vinylic) |

| 2970-2850 | C-H stretch (aliphatic) |

| ~ 1680 | C=O stretch (conjugated carboxylic acid) |

| ~ 1625 | C=C stretch (alkene) |

| ~ 1600, 1510 | C=C stretch (aromatic) |

| ~ 1250 | C-O stretch (aryl ether) |

| ~ 980 | =C-H bend (trans-alkene) |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 206 | [M]⁺ (Molecular ion) |

| 189 | [M - OH]⁺ |

| 163 | [M - C₃H₇]⁺ |

| 147 | [M - COOH - CH₃]⁺ |

| 119 | [C₇H₇O]⁺ |

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

A common and effective method for the synthesis of this compound is the Knoevenagel condensation of 4-propoxybenzaldehyde (B1265824) with malonic acid.[3][4]

Reagents and Materials:

-

4-Propoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add concentrated hydrochloric acid to the cooled mixture to precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining acid and salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Instrumentation:

-

NMR: A 400 MHz or higher field NMR spectrometer.

-

IR: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

MS: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

Sample Preparation:

-

NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR: The sample can be analyzed as a solid (e.g., using a KBr pellet or ATR) or dissolved in a suitable solvent.

-

MS: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for infusion or LC-MS analysis.

Data Acquisition and Analysis: Standard acquisition parameters for each instrument should be used. The resulting spectra should be processed and analyzed to identify the characteristic peaks and fragmentation patterns as predicted in the tables above.

Biological Activity and Drug Development Potential

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Anti-malarial Activity

Derivatives of this compound have been investigated for their potential as anti-malarial agents.[] Structure-activity relationship (SAR) studies have shown that modifications of the cinnamic acid scaffold can lead to compounds with significant activity against Plasmodium falciparum, the parasite responsible for malaria.[] The replacement of a 3-phenylpropionyl moiety with a this compound residue in a lead compound resulted in a significant improvement in antimalarial activity.[]

Modulation of Inflammatory Signaling Pathways

Cinnamic acid derivatives have been shown to modulate inflammatory responses by targeting key signaling pathways. While the specific mechanism of this compound is not yet fully elucidated, it is plausible that it shares mechanisms with other members of this class of compounds. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many cinnamic acid derivatives have been found to inhibit the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines.

Caption: General inflammatory signaling pathway inhibited by cinnamic acid derivatives.

Other Potential Applications

Given the broad spectrum of activity of cinnamic acids, this compound may also be a candidate for investigation in other therapeutic areas, including:

-

Oncology: Inhibition of cancer cell proliferation and induction of apoptosis.

-

Neurodegenerative Diseases: Potential neuroprotective effects.

-

Metabolic Disorders: Modulation of metabolic pathways.

Conclusion

This compound is a versatile molecule with significant potential for further research and development, particularly in the area of anti-malarial drug discovery. Its synthesis is straightforward, and its physicochemical properties can be readily characterized. While specific biological mechanisms of action are still under investigation, the known activities of the broader class of cinnamic acid derivatives provide a strong rationale for its continued exploration as a therapeutic agent. Future studies should focus on elucidating its precise molecular targets and signaling pathways to fully realize its potential in drug development.

References

- 1. This compound - Immunomart [immunomart.com]

- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physical and chemical properties of 4-Propoxycinnamic acid

Introduction: 4-Propoxycinnamic acid is a derivative of cinnamic acid, an organic compound naturally found in various plants. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its notable biological activities, with a particular focus on its potential as an antimalarial agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

| Property | Value | Source/Reference |

| IUPAC Name | (2E)-3-(4-propoxyphenyl)prop-2-enoic acid | [] |

| Synonyms | This compound, 3-(4-Propoxyphenyl)acrylic acid | [][2] |

| Molecular Formula | C12H14O3 | [][2] |

| Molecular Weight | 206.24 g/mol | [] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | 168 °C (for (E)-isomer) | [] |

| Boiling Point | 364.8 °C at 760 mmHg | [] |

| Density | 1.132 g/cm³ | [] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695), ethyl acetate, and other organic solvents. | Inferred from cinnamic acid derivatives[3] |

| pKa | Estimated to be around 4.5 | Inferred from 4-methoxycinnamic acid[3] |

Spectral Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the propyl group. The vinyl protons will appear as doublets with a large coupling constant (around 16 Hz) indicative of a trans configuration. The aromatic protons will exhibit an AA'BB' splitting pattern typical of a 1,4-disubstituted benzene (B151609) ring. The propoxy group will show a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon, the carbons of the double bond, the aromatic carbons, and the carbons of the propoxy group. The carboxyl carbon is expected to appear in the range of 167-173 ppm. The aromatic carbons will have distinct chemical shifts due to the electron-donating propoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration around 1700 cm⁻¹, C=C stretching bands for the alkene and aromatic ring, and C-O stretching bands for the ether and carboxylic acid functionalities.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns are likely to involve the loss of the propoxy group and the carboxylic acid group.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acid derivatives. The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[3]

Materials:

-

Malonic acid

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-4 mL per gram of aldehyde).

-

To this solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly add concentrated hydrochloric acid to the chilled reaction mixture until the pH is acidic, which will cause the product to precipitate.

-

Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Antimalarial Activity

Derivatives of cinnamic acid have been investigated for a range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[4][5][6][7] Notably, this compound has been identified as a key residue in a novel class of anti-malarial agents.[8] Replacement of a 3-phenylpropionyl moiety with a this compound residue in a lead compound resulted in a significant improvement in antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[8] The anti-malarial activity of these compounds has been demonstrated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[9][10]

Proposed Mechanism of Action

The precise signaling pathways affected by this compound are not fully elucidated. However, studies on cinnamic acid derivatives suggest a multi-faceted mechanism of action against P. falciparum. One proposed mechanism is the inhibition of monocarboxylate transport across the parasite's plasma and mitochondrial membranes.[11][12] This disrupts the transport of lactate, a major product of the parasite's energy metabolism, leading to a decline in ATP production within the parasite.[11][12] Additionally, these derivatives have been shown to inhibit the new permeability pathways induced by the parasite in the host erythrocyte membrane, thereby impeding the uptake of essential nutrients like carbohydrates and amino acids.[11][12]

Caption: Proposed antimalarial mechanism of this compound derivatives.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, particularly in the context of antimalarial drug discovery. Its synthesis is achievable through established organic chemistry reactions, and its biological activity warrants further investigation to fully understand its mechanism of action and potential clinical applications. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to aid in the design of more potent and selective derivatives.

References

- 2. This compound - Immunomart [immunomart.com]

- 3. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of novel anti-malarial agents. Part 2: cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Cinnamic acid/chloroquinoline conjugates as potent agents against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of cinnamic acid derivatives on in vitro growth of Plasmodium falciparum and on the permeability of the membrane of malaria-infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of cinnamic acid derivatives on in vitro growth of Plasmodium falciparum and on the permeability of the membrane of malaria-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-Propoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. While research on this compound itself is somewhat limited, its structural analogues, particularly 4-methoxycinnamic acid (4-MCA), have demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related derivatives, with a focus on anti-malarial, anti-inflammatory, antifungal, and anticancer properties. Due to the limited availability of in-depth data specifically for this compound, this guide extensively leverages data from its analogue, 4-methoxycinnamic acid, to illustrate potential mechanisms and signaling pathways.

Anti-malarial Activity

Derivatives of this compound have shown promise as anti-malarial agents. Research into novel anti-malarial compounds has identified N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides as a class of molecules with significant activity against Plasmodium falciparum.

Quantitative Data: Anti-malarial Activity

| Compound Class | Specific Derivative | Activity (IC50) | Target Organism | Reference |

| N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides | 5-(4-propoxycinnamoylamino)-2-(4-(trifluoromethyl)phenylacetylamino)benzophenone | 120 nM | Plasmodium falciparum | [1] |

Experimental Protocol: In Vitro Anti-malarial Susceptibility Testing (SYBR Green I-based Fluorescence Assay)

This protocol is a standard method for assessing the in vitro efficacy of compounds against Plasmodium falciparum.

Materials:

-

Plasmodium falciparum culture (e.g., 3D7 or K1 strains)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

-

Test compound (this compound derivative)

-

Chloroquine (control drug)

-

SYBR Green I dye

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Assay Plate Preparation: Add the serially diluted test compound to the wells of a 96-well plate. Include wells for positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

-

Inoculation: Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: Anti-malarial Drug Screening

Workflow for anti-malarial drug screening.

Anti-inflammatory Activity of 4-Alkoxycinnamic Acids

While specific data for this compound is lacking, its analogue, 4-methoxycinnamic acid (4-MCA), has demonstrated significant anti-inflammatory properties. 4-MCA has been shown to downregulate the expression of pro-inflammatory cytokines.[2][3]

Signaling Pathway: Mincle Signaling in Inflammation

The anti-inflammatory mechanism of 4-MCA has been associated with the Mincle (macrophage-inducible C-type lectin) signaling pathway.[2] Mincle is a pattern recognition receptor that can trigger inflammatory responses. 4-MCA is thought to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

Inhibition of the Mincle signaling pathway by 4-MCA.

Antifungal Activity of 4-Alkoxycinnamic Acids

4-Methoxycinnamic acid has been shown to possess antifungal activity, particularly against Aspergillus fumigatus.[2][3] Its mechanism of action involves the disruption of the fungal cell wall and an increase in the permeability of the fungal cell membrane.[2][3][4]

Quantitative Data: Antifungal Activity of 4-Methoxycinnamic Acid

| Compound | Target Organism | Activity (MIC) | Reference |

| 4-Methoxycinnamic Acid | Aspergillus fumigatus | Not explicitly quantified in the provided search results, but demonstrated to have inhibitory effects. | [2][3] |

| 4-Methoxycinnamic Acid | Various bacteria and fungi | MIC values ranging from 50.4 µM to 449 µM against bacteria, with higher inhibition against fungi. | [5] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][6]

Materials:

-

Fungal isolate (e.g., Aspergillus fumigatus)

-

RPMI-1640 medium

-

Test compound (4-methoxycinnamic acid)

-

Antifungal control drug (e.g., Amphotericin B)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to induce sporulation. Harvest the conidia and prepare a standardized inoculum suspension in sterile saline.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible fungal growth, as determined by visual inspection or by reading the absorbance with a spectrophotometer.

Antifungal Mechanism of Action

Antifungal mechanism of 4-methoxycinnamic acid.

Anticancer Activity of Cinnamic Acid Derivatives

Various derivatives of cinnamic acid have been investigated for their anticancer properties. For instance, ferulic acid (4-hydroxy-3-methoxycinnamic acid) has been shown to induce apoptosis in cancer cells through the modulation of several signaling pathways.[7][8] Another derivative, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has demonstrated the ability to inhibit the proliferation of human breast cancer cells and induce apoptosis by increasing the Bax/Bcl-2 ratio.[9][10] While direct evidence for this compound is not available, the activity of these related compounds suggests a potential avenue for investigation.

Signaling Pathway: Apoptosis Induction by Cinnamic Acid Derivatives

The anticancer effects of cinnamic acid derivatives often involve the induction of apoptosis through the modulation of key signaling proteins.

Apoptosis induction by cinnamic acid derivatives.

Conclusion

This compound and its derivatives represent a class of compounds with potential therapeutic applications, most notably in the area of anti-malarial drug development. While in-depth research on this compound is still emerging, the study of its close analogue, 4-methoxycinnamic acid, provides valuable insights into its potential anti-inflammatory, antifungal, and anticancer activities. The signaling pathways and experimental protocols detailed in this guide, drawn from research on these related compounds, offer a solid foundation for future investigations into the biological activities of this compound. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. Structure-activity relationships of novel anti-malarial agents. Part 3: N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Propoxycinnamic Acid: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propoxycinnamic acid, a derivative of the widely studied cinnamic acid, is emerging as a compound of interest in medicinal chemistry. While direct research into its therapeutic applications is in nascent stages, its role as a key synthetic intermediate for pharmacologically active molecules is well-documented. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its established role in the synthesis of antimalarial agents and exploring its potential therapeutic applications based on the activities of structurally related cinnamic acid derivatives. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to serve as a foundational resource for researchers and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds naturally occurring in plants, renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound ((2E)-3-[4-(propyloxy)phenyl]prop-2-enoic acid) is a synthetic derivative characterized by a propoxy group at the para position of the phenyl ring. While it is commercially available as a biochemical reagent for research and as a building block in organic synthesis, its intrinsic therapeutic properties have not been extensively investigated.[][4]

The primary focus of published research has been on the utilization of this compound as a scaffold to generate more complex molecules with significant biological activity.[] Notably, its incorporation into novel benzophenone (B1666685) derivatives has led to the development of potent antimalarial drug candidates.[] This guide will first delve into the established application of this compound in this context and then extrapolate its potential therapeutic uses by examining the well-documented bioactivities of analogous cinnamic acid derivatives.

Established Therapeutic Application: A Precursor in Antimalarial Drug Discovery

The most significant therapeutic application of this compound to date is its use as a key structural component in the synthesis of novel antimalarial agents. Research has demonstrated that replacing a 3-phenylpropionyl moiety with a this compound residue in certain lead compounds results in a significant enhancement of antimalarial activity.[]

Quantitative Data: Antimalarial Activity of this compound Derivatives

The following table summarizes the in vitro antimalarial activity of a series of 5-(4-propoxycinnamoylamino)benzophenones, which are derivatives synthesized using this compound. The data highlights the structure-activity relationship, indicating that small substituents on the phenylacetic acid moiety at the 2-amino group are favorable for activity.

| Compound ID | Acyl Substituent at 2-amino group | IC50 (nM) |

| 6j | p-Trifluoromethylphenylacetic acid | 120 |

Table 1: In vitro antimalarial activity of a key this compound derivative against Plasmodium falciparum. The IC50 value represents the concentration required to inhibit 50% of parasite growth. Data sourced from Bioorganic & Medicinal Chemistry Letters.[]

Potential Therapeutic Applications: An Extrapolative Analysis

While direct evidence is scarce, the structural similarity of this compound to other well-researched cinnamic acid derivatives, such as p-methoxycinnamic acid and ferulic acid, suggests it may possess a range of therapeutic properties.[1][5] The following sections explore these potential applications, with the understanding that these are areas for future investigation and are not established activities of this compound itself.

Potential Anti-inflammatory Activity

Many hydroxycinnamic acid derivatives exhibit anti-inflammatory effects by modulating key signaling pathways.[6][7] For instance, p-coumaric acid has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7] This inhibition is often mediated through the downregulation of the NF-κB and MAPK signaling pathways.[7] Given its core cinnamic acid structure, this compound could potentially exert similar anti-inflammatory effects.

The following diagram illustrates a potential mechanism by which a cinnamic acid derivative could inhibit inflammatory signaling, a pathway that could be investigated for this compound.

References

- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Properties of Hydroxycinnamic Acids -A Review | Rocha | Cancer and Clinical Oncology | CCSE [ccsenet.org]

- 4. This compound - Immunomart [immunomart.com]

- 5. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Structure-Activity Relationship of 4-Propoxycinnamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. Among these, 4-propoxycinnamic acid derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their synthesis, biological evaluation, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Derivatives

The core structure of the compounds discussed in this guide is this compound. The key structural features that are often modified to explore the SAR include the carboxylic acid group (which can be converted to esters, amides, etc.) and the phenyl ring, where additional substitutions can be made.

Biological Activities and Structure-Activity Relationships

Antimalarial Activity

A notable area of investigation for this compound derivatives is their potential as antimalarial agents. Studies have focused on N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides.

Quantitative Data: Antimalarial Activity

| Compound ID | Acyl Group at 2-amino position | IC50 (nM) against Plasmodium falciparum |

| 6e | 4-tolylacetyl | Not specified, lead compound |

| 6j | 4-(trifluoromethyl)phenylacetyl | 120 |

Structure-Activity Relationship Summary:

-

The anti-malarial activity of these 5-(4-propoxycinnamoylamino)benzophenones is highly sensitive to changes in the acyl substituent at the 2-amino group.

-

Optimal activity is observed with phenylacetic acid moieties that have small substituents in the para-position.

-

The trifluoromethyl group at the para-position of the phenylacetic acid moiety yielded the most active compound (6j) with an IC50 of 120 nM[1].

-

Moving the substituent to the ortho-position or introducing bulkier groups at the para-position leads to a significant decrease in antimalarial activity[1].

Anticancer Activity

While specific quantitative data for the anticancer activity of a broad range of this compound derivatives is still emerging, the general class of cinnamic acid derivatives has shown promise. The cytotoxic effects are often evaluated using assays such as the MTT assay.

Future Directions for SAR in Anticancer Activity:

Systematic modification of the this compound scaffold is warranted to establish a clear SAR for anticancer activity. This would involve synthesizing a library of derivatives with variations in the ester or amide functionality and evaluating their cytotoxicity against a panel of cancer cell lines.

Enzyme Inhibition

Cinnamic acid derivatives are known to inhibit various enzymes, including tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Structure-Activity Relationship Insights for Tyrosinase Inhibition:

For cinnamic acid derivatives in general, the following SAR observations have been made for tyrosinase inhibition:

-

The presence of a hydroxyl group at the 4-position of the cinnamic acid moiety tends to improve activity.

-

Esterification of the carboxylic acid group can lead to potent inhibitors.

Further investigation is needed to specifically determine the SAR of this compound derivatives as tyrosinous inhibitors.

Experimental Protocols

Synthesis of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic Acid Amides

A general synthetic approach for creating amide derivatives of this compound involves the coupling of this compound with an appropriate amine using a coupling agent.

General Procedure:

-

Activation of Carboxylic Acid: this compound is activated using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or DMF).

-

Amine Coupling: The desired amine, in this case, a substituted 4-amino-3-benzoylphenyl derivative, is added to the activated carboxylic acid solution.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

In Vitro Antimalarial Assay (Plasmodium falciparum)

The 50% inhibitory concentration (IC50) of the compounds against P. falciparum can be determined using a standardized in vitro assay.

Protocol Outline:

-

Parasite Culture: P. falciparum strains are cultured in human erythrocytes in a complete medium.

-

Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Infection and Incubation: The cultured parasites are added to the wells containing the drug dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-

Growth Inhibition Assessment: Parasite growth inhibition can be measured using various methods:

-

Microscopy: Giemsa-stained smears are prepared, and the parasitemia is determined by counting infected red blood cells.

-

Fluorometric Assays: DNA-intercalating dyes like SYBR Green I are used to quantify parasite proliferation.

-

Enzymatic Assays: The activity of parasite-specific enzymes, such as lactate (B86563) dehydrogenase (pLDH), is measured.

-

-

IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Tyrosinase Inhibition Assay

The inhibitory effect of compounds on tyrosinase activity can be assessed using a spectrophotometric method.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., phosphate (B84403) buffer), the substrate (e.g., L-DOPA), and different concentrations of the test compound.

-

Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase to the wells.

-

Kinetic Measurement: The formation of dopachrome, the colored product of the enzymatic reaction, is monitored by measuring the absorbance at a specific wavelength (around 475 nm) over time.

-

Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).

-

IC50 Determination: The IC50 value is calculated from the plot of percent inhibition versus inhibitor concentration.

Signaling Pathways

Cinnamic acid derivatives have been shown to modulate various signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and Nrf2 pathways. While direct evidence for the effect of this compound derivatives on these pathways is still under investigation, understanding these general mechanisms provides a framework for future research.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Inhibition of this pathway is a common target for anti-inflammatory drug development.

Caption: Hypothetical inhibition of the NF-κB pathway by a this compound derivative.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of antioxidant and cytoprotective genes.

Caption: Hypothetical activation of the Nrf2 pathway by a this compound derivative.

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise for the development of new therapeutic agents, particularly in the fields of infectious diseases, oncology, and inflammatory disorders. The available data on antimalarial derivatives highlights the sensitivity of biological activity to subtle structural modifications, underscoring the importance of systematic SAR studies.

Future research should focus on:

-

Expanding the library of this compound derivatives with diverse ester and amide functionalities.

-

Screening these compounds against a wider range of biological targets, including various cancer cell lines and enzymes.

-

Conducting mechanistic studies to elucidate how these derivatives modulate key signaling pathways, such as NF-κB and Nrf2.

-

Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By systematically exploring the structure-activity relationships, researchers can unlock the full therapeutic potential of this compound derivatives and contribute to the development of novel and effective medicines.

References

A Technical Guide to the Natural Sources and Analysis of Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds ubiquitously found in the plant kingdom.[1][2] These aromatic carboxylic acids (C6-C3) are key intermediates in the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignans, stilbenes, and coumarins.[3][4] Possessing a wide spectrum of pharmacological activities such as antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, cinnamic acid derivatives are of significant interest to the pharmaceutical and nutraceutical industries.[1][5][6] This guide provides an in-depth overview of the primary natural sources of major cinnamic acid derivatives, quantitative data on their occurrence, detailed experimental protocols for their analysis, and insights into their modulation of key cellular signaling pathways.

Biosynthesis of Cinnamic Acid Derivatives in Plants

The biosynthesis of cinnamic acid and its derivatives originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids.[3] The process begins with the conversion of simple carbohydrate precursors into L-phenylalanine. The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL), which produces trans-cinnamic acid.[3] This core molecule then undergoes a series of hydroxylation and methylation reactions to generate the various derivatives.[7][8]

Natural Sources and Quantitative Data

Cinnamic acid derivatives are widely distributed, though their concentrations vary significantly between plant species and even different parts of the same plant.[3] They can be found in free form or as esters and glycosides.[3][4] The following tables summarize the quantitative data for major cinnamic acid derivatives in various natural sources.

Table 1: Cinnamic Acid

| Natural Source | Plant Part | Concentration | Reference |

| Cinnamomum zeylanicum (Cinnamon) | Bark | Major Component | [2][3] |

| Storax, Peru balsam, Tolu balsam | Resins | High | [2][3] |

Table 2: p-Coumaric Acid

| Natural Source | Plant Part | Concentration | Reference |

| Peanuts | - | Present | [9] |

| Tomatoes | Fruit | Present | [9][10] |

| Carrots | Root | Present | [9][10] |

| Barley | Grain | Present | [9] |

| Pholiota mutabilis (Mushroom) | - | 29.10 mg/kg (dry weight) | [11] |

| Blueberry | Fruit | 0.40 - 15.78 mg/g (fresh weight) | [11] |

Table 3: Caffeic Acid

| Natural Source | Plant Part | Concentration | Reference |

| Coffee | Brewed Beverage | 63.1 - 96.0 mg/100 ml | [12] |

| Black Chokeberry | Fruit | 141 mg/100 g | [12] |

| Thyme, Sage, Spearmint | Herbs | ~20 mg/100 g | [12] |

| Ceylon Cinnamon, Star Anise | Spices | ~22 mg/100 g | [12] |

| Sunflower Seeds | Seeds | 8 mg/100 g | [12] |

| Red Wine | Beverage | 2 mg/100 ml | [12] |

| Blueberry | Fruit | 1.38 - 6.32 mg/g (fresh weight) | [11] |

Table 4: Ferulic Acid

| Natural Source | Plant Part | Concentration | Reference |

| Flaxseed | Seed (Glucoside) | 4.1 ± 0.2 g/kg | [13] |

| Wheat Bran | Bran | High Concentration | [13][14] |

| Popcorn, Bamboo Shoots | - | High Concentration | [13] |

| Rice Bran Oil | Oil | Present | [13] |

| Yacón (Smallanthus sonchifolius) | Leaves (Tea) | Present | [13] |

| Navy Bean (Phaseolus vulgaris) | Seed | Richest source among common beans | [13] |

| Blueberry, Blackberry | Fruit | 2.99 - 16.97 mg/g (fresh weight) | [11] |

Table 5: Sinapic Acid

| Natural Source | Plant Part | Concentration | Reference |

| Rapeseed Meal | Meal | 10.5 - 14.0 mg/g (dry matter) | [15] |

| Mustard Bran (B. juncea) | Bran | up to 8.7 mg/g (dry matter, as sinapine) | [15] |

| Strawberries | Fruit | up to 450.30 µg/g (as sinapine) | [15] |

| Cranberry | Fruit | ~0.21 g/kg (fresh weight) | [11] |

| Citrus Fruits, Berries | Fruit | Present | [16][17] |

| Cruciferous Plants (e.g., Mustard) | Seeds | Predominantly found | [17] |

Table 6: Chlorogenic Acid (Caffeoylquinic Acids)

| Natural Source | Plant Part | Concentration | Reference |

| Green Coffee Beans | Beans | 6-12% (dry weight) | [18][19] |

| Prunes | Fruit | 1.3 - 3.9 g/100 g | [18] |

| Eggplant | Fruit | 1.4 - 28.0 mg/g | [18] |

| Carrot | Root | 0.3 - 18.8 mg/g | [18] |

| Apple | Fruit | 0.41 - 1.16 mg/g | [18] |

| Tomato | Fruit | 21.30 - 240.16 µg/g (dry weight) | [18] |

| Red Wine | Beverage | 46 - 141 mg/L (as caftaric acid) | [11] |

Experimental Protocols

Accurate quantification of cinnamic acid derivatives is essential for quality control, standardization of herbal products, and pharmacological research.[1] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed due to their high resolution, sensitivity, and selectivity.[1][20]

General Extraction Protocol from Plant Material

This protocol provides a general procedure for the extraction of cinnamic acid and its derivatives. Optimization may be necessary depending on the specific plant matrix and target analyte.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.[20]

-

Add 20 mL of 80% aqueous methanol (v/v).[20]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[20]

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.[20]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.[20]

-

Carefully collect the supernatant.

-

For exhaustive extraction, the plant pellet can be re-extracted with a fresh portion of the solvent.

-

Combine the supernatants.

-

The combined extract can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for analysis.[20]

-

Filter the final sample through a 0.22 µm or 0.45 µm syringe filter into an LC vial prior to injection.[1][20]

Quantification by HPLC-UV

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of (A) water with 0.1% phosphoric or acetic acid and (B) acetonitrile (B52724) or methanol. The acid in the mobile phase ensures that the phenolic acids are in their protonated form, leading to better retention and peak shape.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detector set at the maximum absorbance wavelength for the target analyte (e.g., ~270-325 nm).[1]

-

Injection Volume: 10-20 µL.

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of the target cinnamic acid derivative at known concentrations (e.g., 0.5 to 50 µg/mL).[1]

-

Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared plant extract sample.

-

Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of the analyte in the sample using the regression equation from the calibration curve.[1]

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives exert their pharmacological effects by modulating various cellular signaling pathways. Their antioxidant properties are fundamental to many of their biological activities, helping to mitigate oxidative stress implicated in numerous chronic diseases.[5][14]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Cinnamic acid has been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.[20] This inhibitory action makes it a compound of interest in oncology drug development.

Other derivatives also exhibit significant biological activities. Ferulic acid is noted for its potent antioxidant and anti-inflammatory effects.[14][21] Caffeic acid and its esters, like chlorogenic acid, are strong antioxidants and have been studied for their roles in glucose metabolism and potential anti-diabetic effects.[5][22][23] Sinapic acid also demonstrates considerable antioxidant, antimicrobial, and anti-inflammatory properties.[4][16] The diverse biological effects of these compounds underscore their potential as lead structures for the development of new therapeutic agents.

Conclusion

Cinnamic acid and its derivatives represent a valuable and abundant class of natural products with significant therapeutic potential. Found in a wide array of fruits, vegetables, grains, and spices, these compounds are integral components of the human diet.[24][25] This guide has provided a comprehensive overview of their natural sources, quantitative distribution, and the analytical methodologies required for their study. The elucidation of their mechanisms of action, particularly their interaction with key cellular signaling pathways, continues to open new avenues for research and development in the fields of medicine and nutrition. Further investigation is warranted to fully harness the health benefits of these versatile phytochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caffeic acid - Wikipedia [en.wikipedia.org]

- 13. Ferulic acid - Wikipedia [en.wikipedia.org]

- 14. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 16. saveourbones.com [saveourbones.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]

- 19. Coffee Chlorogenic Acids Incorporation for Bioactivity Enhancement of Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. jocpr.com [jocpr.com]

- 25. mdpi.com [mdpi.com]

4-Propoxycinnamic Acid: A Biochemical Reagent In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propoxycinnamic acid, a derivative of cinnamic acid, is emerging as a significant biochemical reagent with a range of potential therapeutic applications. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its anti-malarial properties and potential as a tyrosinase inhibitor, antioxidant, and anti-inflammatory agent. This document details the compound's physicochemical properties, summarizes available quantitative data, presents relevant experimental protocols, and elucidates implicated signaling pathways to serve as a foundational resource for further research and development.

Introduction

This compound (4-PCA) is a synthetic organic compound belonging to the class of cinnamic acids. Cinnamic acid and its derivatives are naturally occurring phenylpropanoids found in various plants and are recognized for their diverse pharmacological activities. The addition of a propoxy group at the para-position of the phenyl ring in this compound modifies its lipophilicity and electronic properties, which can significantly influence its biological activity. While research on this compound is not as extensive as for other cinnamic acid derivatives like ferulic or p-coumaric acid, existing studies highlight its potential, particularly in the field of anti-infective drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application as a biochemical reagent.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| IUPAC Name | (E)-3-(4-propoxyphenyl)prop-2-enoic acid | [1] |

| CAS Number | 69033-81-4 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 148-150 °C | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. | |

| SMILES | CCCOC1=CC=C(C=C1)/C=C/C(=O)O | [1] |

Biological Activities and Potential Applications

Current research, primarily focused on its anti-malarial effects, suggests that this compound and its derivatives hold promise in various therapeutic areas. The following sections detail the existing evidence for its key biological activities.

Anti-malarial Activity

The most significant body of research on this compound centers on its potential as an anti-malarial agent. Derivatives of this compound have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Data:

Experimental Protocol: In Vitro Anti-malarial Assay against Plasmodium falciparum

This protocol outlines a common method for assessing the in vitro anti-malarial activity of a compound using a SYBR Green I-based fluorescence assay.

Materials:

-

Plasmodium falciparum culture (e.g., 3D7 strain)

-

Human red blood cells (O+)

-

Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum)

-

96-well black, clear-bottom microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete culture medium.

-

Assay Setup:

-

Synchronize the parasite culture to the ring stage.

-

In a 96-well plate, add the diluted compound solutions.

-

Add the parasitized red blood cell suspension (typically 1% parasitemia and 2% hematocrit).

-

Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

-

Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining:

-

After incubation, add lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour to allow for cell lysis and staining of parasite DNA.

-

-

Data Acquisition: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for Anti-malarial Drug Screening:

Caption: Workflow for the discovery of anti-malarial agents.

Potential as a Tyrosinase Inhibitor

Cinnamic acid and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Inhibition of tyrosinase is a target for the development of agents for hyperpigmentation disorders and for preventing browning in the food industry. While direct quantitative data for this compound is lacking, its structural similarity to known tyrosinase inhibitors suggests it may possess this activity.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a common spectrophotometric method for assessing tyrosinase inhibitory activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

-

Kojic acid (positive control)

Procedure:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

Prepare various concentrations of this compound and kojic acid in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme).

-

-

Assay Setup:

-

In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound solution.

-

Include a control without the inhibitor and a blank without the enzyme.

-

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Antioxidant Activity

Many phenolic compounds, including cinnamic acid derivatives, exhibit antioxidant properties by scavenging free radicals. The propoxy group in this compound may influence its antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a widely used method to evaluate the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (this compound)

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound and the positive control in methanol.

-

-

Reaction:

-

In a test tube or 96-well plate, mix the DPPH solution with the test compound solution.

-

Include a control containing only the DPPH solution and the solvent.

-

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Data Acquisition: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Potential Anti-inflammatory Activity

Cinnamic acid derivatives have been reported to possess anti-inflammatory properties. This activity is often evaluated by their ability to inhibit pro-inflammatory enzymes or the production of inflammatory mediators.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay is a simple method to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compound (this compound)

-

Diclofenac (B195802) sodium (positive control)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a solution of albumin (e.g., 1% w/v) in PBS.

-

Prepare various concentrations of this compound and diclofenac sodium.

-

In test tubes, mix the albumin solution with the test compound solutions.

-

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the solutions in a water bath at a specific temperature (e.g., 70°C) for a set time (e.g., 5 minutes).

-

Cooling: Cool the solutions to room temperature.

-

Data Acquisition: Measure the absorbance (turbidity) of the solutions at a specific wavelength (e.g., 660 nm).

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways

While specific signaling pathways modulated by this compound are not yet well-defined, the activities of related cinnamic acid derivatives suggest potential involvement in several key cellular pathways. Further research is needed to elucidate the precise mechanisms of this compound.

Potential Signaling Pathways:

Caption: Potential signaling pathways modulated by this compound.

Synthesis

This compound can be synthesized through various organic chemistry reactions. A common method is the Williamson ether synthesis followed by a condensation reaction.

General Synthetic Workflow:

Caption: A general synthetic route to this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the area of anti-malarial drug discovery. Its structural similarity to other biologically active cinnamic acid derivatives suggests a broader potential as a tyrosinase inhibitor, antioxidant, and anti-inflammatory agent. However, a significant gap in the literature exists regarding specific quantitative data and mechanistic studies for this compound itself.

Future research should focus on:

-